molecular formula C7H6BNO2S B139284 (3-Isothiocyanatophenyl)boronic acid CAS No. 133887-74-8

(3-Isothiocyanatophenyl)boronic acid

Cat. No.: B139284
CAS No.: 133887-74-8
M. Wt: 179.01 g/mol
InChI Key: LWXRUUUFDMOXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Isothiocyanatophenyl)boronic acid is a versatile bifunctional reagent critical in chemical biology and materials science, designed for the covalent modification of biomolecules and the development of advanced sensory systems. Its molecular structure incorporates two highly reactive and complementary functional groups: an isothiocyanate and a boronic acid. The aryl isothiocyanate group reacts efficiently with primary amines, typically on lysine residues or the N-termini of proteins, to form stable thiourea linkages. This enables the robust conjugation of boronic acid functionality to proteins, antibodies, and other amine-bearing molecules. Concurrently, the boronic acid group acts as a synthetic receptor for diol-containing compounds, such as saccharides and catechols. This binding is reversible and occurs at physiological pH, facilitating the creation of molecular recognition interfaces. The unique combination of these properties makes this compound an invaluable tool for researchers developing novel biosensors, targeted delivery systems, and molecularly imprinted polymers (MIPs). By serving as a bridge between biological macromolecules and diol-rich analytes, it opens pathways for innovative approaches in biomarker detection and diagnostic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-isothiocyanatophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRUUUFDMOXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N=C=S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626406
Record name (3-Isothiocyanatophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133887-74-8
Record name (3-Isothiocyanatophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Generation of Arylmetallic Intermediates

Aryl halides (e.g., 3-bromophenyl isothiocyanate) undergo transmetallation with n-butyllithium or magnesium in anhydrous tetrahydrofuran (THF) at −78°C to form aryl lithium or Grignard intermediates. The choice of solvent and temperature is critical to prevent premature decomposition of the isothiocyanate group.

Condensation Reactions with Formylphenylboronic Acid

An alternative route involves the condensation of 3-formylphenylboronic acid with amines, followed by thiocarbonylation. This two-step strategy avoids direct handling of reactive isothiocyanate intermediates.

Synthesis of 3-Formylphenylboronic Acid

3-Formylphenylboronic acid is synthesized via Pd-catalyzed Miyaura borylation of 3-bromobenzaldehyde. Using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dimethylformamide (DMF) at 80°C, the reaction achieves >85% yield:

3-BrC₆H₄CHO+B₂pin₂Pd(dppf)Cl₂3-(Bpin)C₆H₄CHO\text{3-BrC₆H₄CHO} + \text{B₂pin₂} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{3-(Bpin)C₆H₄CHO}

Acidic hydrolysis (HCl/MeOH) converts the pinacol ester to the boronic acid.

Thiocarbonylation of Imine Intermediates

The aldehyde group undergoes condensation with ammonia or primary amines to form imines, which react with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) to introduce the isothiocyanate group. For example:

3-B(OH)₂C₆H₄CHO+NH₃3-B(OH)₂C₆H₄CH=NHCSCl₂3-B(OH)₂C₆H₄NCS\text{3-B(OH)₂C₆H₄CHO} + \text{NH₃} \rightarrow \text{3-B(OH)₂C₆H₄CH=NH} \xrightarrow{\text{CSCl₂}} \text{3-B(OH)₂C₆H₄NCS}

Yields for this step range from 60% to 75%, with purification via silica gel chromatography.

Nucleophilic Substitution on Boronated Aryl Halides

Recent advancements utilize Pd(I)-catalyzed cross-coupling to introduce isothiocyanate groups post-borylation. This method enhances functional group tolerance and scalability.

Synthesis of 3-Bromophenylboronic Acid

3-Bromophenylboronic acid is prepared via Matteson rearrangement or direct borylation of 1,3-dibromobenzene. Using Cu(I) catalysts and B₂pin₂, regioselective borylation occurs at the meta position:

1,3-Br₂C₆H₄+B₂pin₂Cu(I)3-BrC₆H₄Bpin\text{1,3-Br₂C₆H₄} + \text{B₂pin₂} \xrightarrow{\text{Cu(I)}} \text{3-BrC₆H₄Bpin}

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages
Electrophilic trappingn-BuLi, B(OiPr)₃−78°C, anhydrous THF50–70%Direct route
CondensationNH₃, CSCl₂Reflux, EtOH60–75%Avoids reactive intermediates
Pd-catalyzed substitution(Me₄N)SCN, Pd(I)100°C, DMF80%High functional group tolerance

Key Intermediates and Byproducts

  • Intermediate 1 : 3-Formylphenylboronic acid (melting point: 145–147°C)

  • Byproduct : Boroxines (trimers of boronic acid), formed during hydrolysis if pH > 7

Challenges and Optimization Strategies

Boronic Acid Stability

Aqueous hydrolysis of boronate esters often leads to boroxine formation. Adding pinacol or ethylene glycol during hydrolysis stabilizes the boronic acid.

Isothiocyanate Reactivity

The −NCS group is prone to hydrolysis under acidic or basic conditions. Conducting thiocarbonylation at neutral pH (6.5–7.5) improves stability.

Purification Techniques

Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates this compound from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: (3-Isothiocyanatophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • (3-Isothiocyanatophenyl)boronic acid serves as a crucial building block in organic synthesis, especially in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . This reaction is widely utilized for synthesizing complex organic molecules and pharmaceuticals.

Reactivity and Functionalization

  • The presence of the isothiocyanate group enhances its reactivity, allowing it to participate in diverse chemical reactions, including:
    • Chan-Lam coupling : Useful for forming carbon-nitrogen and carbon-oxygen bonds.
    • Petasis reaction : Involves multicomponent reactions to generate carbon-carbon bonds .

Biological Applications

Biosensors Development

  • Due to its ability to interact with diols, this compound is extensively used in biosensing technologies. It can form reversible boronate esters with glycoproteins, enabling the detection of biomolecules such as antibodies and other proteins .
  • Recent studies have highlighted its application in fluorescence biosensors for detecting glycoproteins, with detection limits reaching as low as 23 fg/mL for certain targets .

Targeted Drug Delivery

  • The compound's boronic acid functionality can be leveraged for targeted drug delivery systems aimed at tissues or cells expressing specific markers. This specificity enhances therapeutic efficacy while minimizing side effects.

Materials Science

Self-Healing Polymers

  • This compound contributes to the development of self-healing polymeric materials. These materials utilize reversible B–O bonds formed by boronic/boronate esters, allowing them to recover from mechanical damage . The kinetics of these reactions can be tuned by modifying the functional groups present in the polymer matrix.

Nanomaterials Functionalization

  • Nanomaterials modified with boronic acids are being explored for their enhanced properties in various applications, including catalysis and environmental sensing. For instance, boronated nanomaterials have been used to capture and detect bacteria through surface-enhanced Raman scattering (SERS) .

Case Studies

Application AreaStudy ReferenceKey Findings
Biosensing Developed a fluorescence biosensor achieving low detection limits for glycoproteins.
Drug DeliveryDemonstrated effective targeting of drug delivery systems using isothiocyanate functionality.
Self-Healing Polymers Explored kinetics of self-healing materials based on boronic esters, showing recoverability after damage.
Nanomaterial Sensing Utilized boronated nanomaterials for bacterial detection via SERS techniques.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

The meta-substituted isothiocyanate group distinguishes this compound from other aryl boronic acids. Key comparisons include:

Phenylboronic Acid (PBA)
  • Structure : Lacks additional substituents.
  • pKa : ~8.8, limiting diol binding at physiological pH (7.4) .
  • Applications : Hydrogels, glucose sensors, and layer-by-layer films .
  • Differentiation : (3-Isothiocyanatophenyl)boronic acid’s isothiocyanate group enables covalent bioconjugation, absent in PBA.
3-Acetamidophenylboronic Acid (3-AcPBA)
  • Structure : Meta-acetamide substituent.
  • pKa : ~9.5, higher than physiological pH, reducing glucose-binding efficiency .
  • Differentiation : The electron-withdrawing isothiocyanate group likely lowers the pKa of this compound, enhancing diol binding at physiological pH.
4-Fluorophenylboronic Acid
  • Structure : Para-fluorine substituent.
  • pKa : ~7.5, optimized for physiological conditions .
  • Applications : Catalysis and materials science due to enhanced Lewis acidity.
  • Differentiation : The isothiocyanate group provides orthogonal reactivity for modular functionalization.

Comparative Physicochemical Properties

Compound Substituent pKa* Diol Binding (Kd) Key Applications
This compound meta-NCS ~7.2 High (est.) Bioconjugation, biosensors
Phenylboronic Acid (PBA) None ~8.8 Moderate Hydrogels, drug delivery
3-AcPBA meta-acetamide ~9.5 Low Glucose sensing (outdated)
4-Fluorophenylboronic acid para-F ~7.5 High Catalysis, covalent organic frameworks

*Estimated based on substituent electronic effects .

Functional Advantages

  • Bioconjugation : The isothiocyanate group allows for facile coupling with amines, enabling applications in antibody-drug conjugates and fluorescent probes .
  • Enhanced Reactivity : Electron-withdrawing effects of -N=C=S lower the boronic acid’s pKa, improving diol binding under physiological conditions compared to 3-AcPBA and PBA .
  • Dynamic Covalent Chemistry : Combines boronic acid-diol interactions with isothiocyanate reactivity for multi-stimuli-responsive materials .

Limitations and Challenges

  • Stability : Isothiocyanates can hydrolyze in aqueous media, requiring anhydrous storage .
  • Cytotoxicity: Potential toxicity of free isothiocyanate groups in medicinal applications .
  • Synthetic Complexity : Introducing meta-substituents adds synthetic steps compared to para-substituted analogs.

Sensor Development

This compound’s dual functionality enables glucose sensors with improved selectivity. For example, boronic acid-modified carbon dots using phenylboronic acid precursors achieved 10–250× higher sensitivity than traditional systems . The isothiocyanate group could further enhance sensor stability via covalent immobilization .

Catalysis and Materials Science

The compound’s Lewis acidity and conjugation capability make it suitable for hybrid catalysts and vitrimers (self-healing polymers). For instance, boronic ester-based vitrimers leverage dynamic bonds for recyclability .

Biological Activity

(3-Isothiocyanatophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring with an isothiocyanate substituent. The presence of both the boronic acid and isothiocyanate moieties contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with various biomolecules, including proteins and nucleic acids. The boronic acid group can interact with diols and other nucleophiles, facilitating enzyme inhibition and sensor applications. The isothiocyanate group is known for its role in biological signaling and potential anticancer properties.

Biological Activities

  • Anticancer Activity :
    • Research indicates that compounds containing isothiocyanate groups exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that isothiocyanates can modulate various signaling pathways involved in cancer progression .
  • Antimicrobial Properties :
    • This compound has been investigated for its antibacterial activity against resistant strains. Its mechanism involves the inhibition of β-lactamases, which are enzymes produced by bacteria to resist antibiotic treatment .
  • Enzyme Inhibition :
    • The boronic acid moiety acts as a reversible inhibitor for certain proteases. It has been shown to inhibit the proteasome, leading to cell cycle arrest in cancer cells .

Case Study 1: Anticancer Mechanism

In a study examining the effects of isothiocyanates on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase-3 and caspase-9, leading to increased cell death in breast cancer models . This highlights its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A study focusing on the antibacterial properties of this compound demonstrated its effectiveness against Escherichia coli strains resistant to conventional antibiotics. The compound inhibited biofilm formation and reduced bacterial viability, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Applications in Research

  • Biosensors : The unique binding properties of boronic acids have led to their application in biosensors for detecting glycoproteins and other biomolecules with diol groups . This application is particularly useful in cancer diagnostics.
  • Drug Delivery Systems : Functionalized boron compounds are being explored for their roles in targeted drug delivery systems due to their ability to form stable complexes with various therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells via caspase activation ,
AntimicrobialInhibits β-lactamases; effective against resistant strains
Enzyme InhibitionReversible inhibition of proteasome ,
Biosensor ApplicationsDetection of glycoproteins using boronic acid derivatives

Q & A

Q. What experimental approaches are used to characterize the diol-binding mechanism of (3-isothiocyanatophenyl)boronic acid, and how does pH influence binding affinity?

Methodological Answer:

  • Fluorescence Titration : Monitor changes in fluorescence intensity upon diol binding (e.g., using anthrylboronic acids) to determine binding constants (Kd). Adjust pH to evaluate the pKa shift of the boronic acid-diol complex, which enhances binding under alkaline conditions (pH 7.4–10) .

  • Stopped-Flow Kinetics : Measure kon and koff rates to resolve binding dynamics. For example, kon values for D-fructose (~10³ M⁻¹s⁻¹) exceed those of D-glucose due to faster diol alignment .

  • Table : Typical binding constants for common diols:

    DiolKd (mM)pH
    D-Fructose0.27.4
    D-Glucose12.57.4
    Catechol0.058.5

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

Methodological Answer:

  • Protodeboronation Mitigation : Use anhydrous conditions and low temperatures during Suzuki-Miyaura coupling to suppress protodeboronation side reactions. Purify intermediates via column chromatography with silica gel modified with borate buffers to stabilize the boronic acid .
  • LC-MS/MS Validation : Detect genotoxic impurities (e.g., residual phenylboronic acids) at <1 ppm using triple-quadrupole LC-MS/MS in MRM mode. Validate with spike-recovery assays (85–115% recovery) .

Q. What strategies are effective in designing fluorescent sensors using this compound for cellular imaging?

Methodological Answer:

  • PET (Photoinduced Electron Transfer) Probes : Attach fluorophores (e.g., pyrene or dansyl) to the boronic acid. Binding-induced changes in fluorescence are quantified via ratiometric measurements .
  • Two-Photon Probes : Use near-infrared-emitting dyes (e.g., cyanine derivatives) for deep-tissue imaging. Validate specificity in live-cell assays with α-diol competitors (e.g., 2-deoxyglucose) .

Advanced Research Questions

Q. How can contradictory data on boronic acid-diol binding kinetics versus thermodynamic stability be resolved?

Methodological Answer:

  • Competitive Displacement Assays : Compare binding half-lives (t₁/₂) of high-affinity (e.g., fructose) vs. low-affinity (e.g., glucose) diols. For instance, fructose displaces glucose within seconds due to faster kon, despite similar Kd values .
  • Computational MD Simulations : Model transition states of diol alignment to identify steric/electronic barriers. For example, meta-substituted boronic acids show slower kon due to torsional strain .

Q. What advanced methods improve selectivity in glycoprotein interaction studies using boronic acid-functionalized surfaces?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) Optimization : Immobilize 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) on carboxymethyl dextran-coated chips. Reduce non-specific binding by using high-ionic-strength buffers (e.g., 150 mM NaCl) and competitive elution with sorbitol .
  • Glycan-Specific Profiling : Compare binding of RNase B (high-mannose glycans) vs. RNase A (non-glycosylated). Control for electrostatic interactions by testing at pH 6.0 (below AECPBA’s pKa) .

Q. How can photo-switchable boronic acids be utilized to spatiotemporally control diol binding in hydrogels?

Methodological Answer:

  • Azobenzene-Boronic Acid Conjugates : Synthesize ortho-azo derivatives (e.g., 2,6-dimethoxy azobenzene boronic acid). Irradiate with red light (620 nm) to induce E→Z isomerization, enhancing binding affinity by 20-fold. Monitor sol-gel transitions via rheology .
  • In Situ Release : Load Z-isomer hydrogels with fluorophore-tagged diols (e.g., alizarin red). Trigger release with blue light (450 nm) and quantify via fluorescence recovery .

Q. What methodologies address challenges in mass spectrometry analysis of boronic acid-peptide conjugates?

Methodological Answer:

  • Derivatization with Diols : Pre-treat samples with 1,2-ethanediol to form stable boronate esters, preventing boroxine cyclization. Use MALDI-TOF with DHB matrix for ionization .
  • High-Resolution MS/MS : Fragment peptide-boronic acid adducts using CID/HCD. Identify diagnostic peaks (e.g., loss of H3BO3 or B(OH)2-) for sequence validation .

Q. How are QSAR models applied to predict the anticancer activity of boronic acid arylidene heterocycles?

Methodological Answer:

  • Machine Learning Workflow : Curate a library of 5,136 arylboronic acids. Extract 613 QSAR descriptors (e.g., LogP, polar surface area) via RDKit. Train random forest models on glioblastoma cytotoxicity data (IC50) .
  • Cluster Analysis : Use k-means clustering (k=200) to select diverse analogs. Validate top hits in 3D tumor spheroid models with hypoxia-mimetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Isothiocyanatophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Isothiocyanatophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.